molecular formula C9H12N2O B7517060 N,N,6-trimethylpyridine-2-carboxamide

N,N,6-trimethylpyridine-2-carboxamide

Cat. No. B7517060
M. Wt: 164.20 g/mol
InChI Key: UIAVVZBCWDBVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-trimethylpyridine-2-carboxamide, also known as TMPC or Picolinamide, is a chemical compound with the molecular formula C9H12N2O. It is a derivative of pyridine and is widely used in scientific research applications due to its unique properties.

Scientific Research Applications

N,N,6-trimethylpyridine-2-carboxamide is widely used in scientific research applications as a ligand for metal ions. It can form stable complexes with various metal ions such as copper, iron, and zinc. These complexes can be used as catalysts in organic reactions, as well as in the synthesis of new materials.

Mechanism of Action

The mechanism of action of N,N,6-trimethylpyridine-2-carboxamide is not fully understood. However, it is believed that N,N,6-trimethylpyridine-2-carboxamide forms a stable complex with metal ions, which can then interact with various biological molecules such as proteins and enzymes. This interaction can lead to changes in the biological activity of these molecules, which can have various physiological effects.
Biochemical and Physiological Effects:
N,N,6-trimethylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can have various effects on cognitive function and memory. N,N,6-trimethylpyridine-2-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N,N,6-trimethylpyridine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can form stable complexes with various metal ions. However, N,N,6-trimethylpyridine-2-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N,N,6-trimethylpyridine-2-carboxamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N,N,6-trimethylpyridine-2-carboxamide in scientific research. One area of interest is the use of N,N,6-trimethylpyridine-2-carboxamide as a catalyst in organic reactions. Researchers are also exploring the use of N,N,6-trimethylpyridine-2-carboxamide complexes as potential therapeutic agents for various diseases, such as Alzheimer's disease and cancer. Additionally, there is interest in developing new methods for synthesizing N,N,6-trimethylpyridine-2-carboxamide and its derivatives, which could lead to new applications in the future.
Conclusion:
In conclusion, N,N,6-trimethylpyridine-2-carboxamide is a unique chemical compound with various scientific research applications. Its ability to form stable complexes with metal ions makes it a valuable tool in catalysis and the synthesis of new materials. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases. However, its limitations should also be considered when designing experiments. The future directions for N,N,6-trimethylpyridine-2-carboxamide research are promising and could lead to new discoveries and applications in the future.

Synthesis Methods

N,N,6-trimethylpyridine-2-carboxamide can be synthesized by reacting 2-picoline with dimethylcarbamoyl chloride in the presence of triethylamine. The reaction yields N,N,6-trimethylpyridine-2-carboxamide as a white crystalline solid with a melting point of 118-122°C. The purity of the compound can be verified by using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

properties

IUPAC Name

N,N,6-trimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-5-4-6-8(10-7)9(12)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAVVZBCWDBVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-trimethylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.